(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE
Overview
Description
(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE is a synthetic organic compound that features an adamantane core, a cyclopentylcarbonyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylmethyl chloride with 4-aminobenzoic acid in the presence of a base to form the intermediate 1-adamantylmethyl 4-aminobenzoate. This intermediate is then reacted with cyclopentanecarbonyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, while the benzoate moiety can interact with various biological receptors. The cyclopentylcarbonyl group may contribute to the compound’s overall lipophilicity and membrane permeability, facilitating its cellular uptake and activity .
Comparison with Similar Compounds
(ADAMANTAN-1-YL)METHYL 4-CYCLOPENTANEAMIDOBENZOATE can be compared with other adamantane derivatives and benzoate esters:
Similar Compounds: 1-adamantylmethyl benzoate, 4-[(cyclopentylcarbonyl)amino]benzoic acid, and other adamantane-based esters.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-adamantylmethyl 4-(cyclopentanecarbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c26-22(19-3-1-2-4-19)25-21-7-5-20(6-8-21)23(27)28-15-24-12-16-9-17(13-24)11-18(10-16)14-24/h5-8,16-19H,1-4,9-15H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWGWPLLABOHKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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